molecular formula C8H15NO3 B15308405 N-methoxy-N-methyloxane-2-carboxamide

N-methoxy-N-methyloxane-2-carboxamide

Cat. No.: B15308405
M. Wt: 173.21 g/mol
InChI Key: WBHFXIFJJLLUFK-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyloxane-2-carboxamide (CAS 89585-19-3) is a carboxamide derivative featuring a six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a methoxy-methylamide group. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol . The compound is commercially available through suppliers like CymitQuimica, where it is highlighted as a high-quality ether for research and industrial applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-methoxy-N-methyloxane-2-carboxamide

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3

InChI Key

WBHFXIFJJLLUFK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CCCCO1)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-methoxy-N-methyloxane-2-carboxamide typically involves the reaction of oxane-2-carboxylic acid with methanol and methylamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

N-methoxy-N-methyloxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxane-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methoxy-N-methyloxane-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyloxane-2-carboxamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Carboxamide Family

N-Methoxy-N-Methylbenzofuran-2-Carboxamide (Compound 22)
  • Structure : Substituted benzofuran core with N-methoxy-N-methylamide at the 2-position.
  • Synthesis : Prepared via EDCI-mediated coupling of benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine, yielding 25% isolated product with 89% purity .
1-Hydroxy-N-(Methoxyphenyl)Naphthalene-2-Carboxamides (9a–9c)
  • Structure : Naphthalene-based carboxamides with methoxy-substituted phenyl groups.
  • Activity : Demonstrated antimycobacterial activity (e.g., against Mycobacterium tuberculosis), with potency influenced by the position of the methoxy group on the phenyl ring (para > meta > ortho) .
  • Key Differences : The naphthalene scaffold enhances hydrophobicity and planar stacking, contrasting with the oxane ring’s conformational flexibility.
N-[4-Cyano-3-(Trifluoromethyl)Phenyl]-2-Methyloxirane-2-Carboxamide
  • Structure: Epoxide (oxirane) ring fused to a carboxamide group, with electron-withdrawing substituents (cyano, trifluoromethyl) on the phenyl ring.
  • Application: Serves as an intermediate in synthesizing Bicalutamide, a nonsteroidal antiandrogen .
  • Key Differences : The epoxide ring introduces electrophilic reactivity, absent in the saturated oxane system.

Biological Activity

N-methoxy-N-methyloxane-2-carboxamide is a synthetic compound with the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of approximately 173.21 g/mol. This compound features a methoxy group and a carboxamide functional group attached to an oxane backbone, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The compound may act as a ligand, influencing the activity of various proteins involved in critical biological processes.

Research Findings

Recent studies have investigated the compound's potential as a bioactive agent, particularly in the context of cancer therapeutics. For instance, derivatives of this compound have shown promise in disrupting protein-protein interactions crucial for tumor growth, such as those between Mdm2 and p53 proteins. This disruption could activate tumor suppressor pathways, indicating potential applications in cancer treatment.

Table 1: Summary of Biological Activities

Activity Description
Protein Interaction Modulation Disrupts interactions between Mdm2 and p53, potentially activating tumor suppressor pathways.
Enzyme Inhibition Investigated for inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .
Therapeutic Potential Explored for use in drug development due to its interactions with biomolecules.

Case Studies

  • Cyclooxygenase Inhibition : A study highlighted the potential of this compound to inhibit COX-2 enzymes, which play a significant role in inflammation and pain management. Molecular docking studies indicated favorable binding affinities, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .
  • Cancer Therapeutics : Another investigation focused on the compound's ability to interfere with critical signaling pathways in cancer cells. By targeting specific protein interactions, it was shown to reduce cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.

Chemical Reactions and Synthesis

This compound can undergo several chemical reactions that enhance its utility in research:

  • Oxidation : Converts the compound into corresponding oxides.
  • Reduction : Can yield amines or alcohols.
  • Substitution : The methoxy and methyl groups can be replaced by other functional groups under specific conditions.

These reactions are typically conducted using reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Table 2: Chemical Reaction Pathways

Reaction Type Products Reagents Used
Oxidation OxidesPotassium permanganate
Reduction Amines/AlcoholsLithium aluminum hydride
Substitution Various derivativesNucleophiles (e.g., sodium methoxide)

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